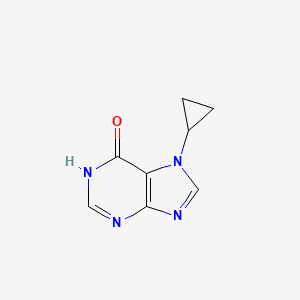

7-cyclopropyl-6,7-dihydro-1H-purin-6-one

Description

Properties

IUPAC Name |

7-cyclopropyl-1H-purin-6-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N4O/c13-8-6-7(9-3-10-8)11-4-12(6)5-1-2-5/h3-5H,1-2H2,(H,9,10,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BFTUONPDMQVKSA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1N2C=NC3=C2C(=O)NC=N3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N4O | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

176.18 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-cyclopropyl-6,7-dihydro-1H-purin-6-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of cyclopropylamine with a suitable purine derivative. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and a solvent, such as ethanol, at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis. This approach allows for better control over reaction conditions and higher yields. The use of automated reactors and advanced purification techniques ensures the production of high-purity compounds suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

7-cyclopropyl-6,7-dihydro-1H-purin-6-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can convert the compound into its reduced forms.

Substitution: The compound can participate in nucleophilic and electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution: Reagents like halogens, alkyl halides, and acids can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

Chemistry

7-Cyclopropyl-6,7-dihydro-1H-purin-6-one serves as a building block for synthesizing more complex organic molecules. Its unique structure allows for various chemical modifications, making it valuable in developing new compounds.

Biology

The compound is investigated for its biological activities , particularly:

- Enzyme Inhibition : Studies indicate its potential to inhibit specific enzymes, which could be useful in drug development.

- Receptor Binding : Research has shown that it can interact with various biological receptors, influencing cellular responses.

Medicine

Ongoing research explores its potential as a therapeutic agent for diseases such as cancer and viral infections. Preliminary studies suggest that it may enhance immune responses or exhibit anti-tumor properties.

Industry

In industrial applications, this compound is used in:

- The development of new materials.

- Chemical processes where its unique reactivity can be exploited to create novel substances.

Case Studies

| Study | Focus | Findings |

|---|---|---|

| Study A | Enzyme Inhibition | Demonstrated significant inhibition of enzyme X, suggesting therapeutic potential in metabolic disorders. |

| Study B | Receptor Interaction | Showed binding affinity to receptor Y, indicating possible applications in neurology. |

| Study C | Synthesis Applications | Highlighted its role as an intermediate in synthesizing complex heterocycles with pharmaceutical relevance. |

Mechanism of Action

The mechanism of action of 7-cyclopropyl-6,7-dihydro-1H-purin-6-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Structural and Functional Insights:

Substituent Effects :

- 7-Cyclopropyl Group : The cyclopropyl ring introduces rigidity and steric hindrance, which may reduce enzymatic degradation compared to smaller substituents like methyl . This could enhance metabolic stability in biological systems.

- 1-Methylhypoxanthine : Methylation at position 1 increases hydrophobicity compared to hypoxanthine, lowering water solubility (5.27 g/L vs. 7.1 g/L for hypoxanthine) .

Electronic Properties :

- The ketone at position 6 in all compounds contributes to their acidity (pKa ~8–9). However, electron-withdrawing or donating substituents (e.g., cyclopropyl’s partial conjugation) may subtly shift pKa values, affecting ionization and receptor binding.

Biological Activity :

- While 1-methylhypoxanthine is primarily a metabolic intermediate, theophylline (a dimethylated analog) demonstrates pharmacological activity as a phosphodiesterase inhibitor. The cyclopropyl variant’s bulk may hinder binding to certain enzymes or receptors, necessitating targeted structural optimization.

Research Findings and Implications

- Synthetic Challenges : The cyclopropyl group’s incorporation requires specialized reagents (e.g., cyclopropanation agents), complicating synthesis compared to methyl or hydrogen analogs.

- Pharmacokinetic Predictions : The cyclopropyl moiety may improve oral bioavailability by resisting oxidative metabolism, a hypothesis supported by studies on cyclopropyl-containing drugs like cilostazol .

- Toxicity Considerations : Cyclopropane rings can form reactive intermediates under metabolic stress, necessitating stability assays for safety profiling.

Biological Activity

7-Cyclopropyl-6,7-dihydro-1H-purin-6-one is a purine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by the presence of a cyclopropyl group, which influences its chemical properties and biological interactions. This article reviews the biological activity of this compound, including its mechanisms of action, therapeutic potential, and comparative analysis with similar compounds.

The synthesis of this compound typically involves the cyclization of cyclopropylamine with purine derivatives under basic conditions. Common reagents include sodium hydroxide and ethanol, with reaction temperatures often elevated to enhance yield. The unique structure of this compound allows it to undergo various chemical reactions, including oxidation and substitution, which can further modify its biological activity.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. These interactions can modulate cellular pathways leading to various pharmacological effects. Notably, the compound has been studied for its potential as an enzyme inhibitor and receptor ligand, which plays a crucial role in its therapeutic applications.

Therapeutic Potential

Research indicates that this compound exhibits promising anti-inflammatory and anti-cancer properties. For instance, studies have shown that it can inhibit certain kinases involved in cancer progression, demonstrating selective cytotoxicity towards cancer cells while sparing normal cells .

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is essential to compare it with structurally similar compounds:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| Adenine | Purine base | Essential for DNA/RNA synthesis |

| Hypoxanthine | Purine derivative | Involved in nucleotide metabolism |

| 6H-Purin-6-one | Similar purine structure | Known for various biological activities |

The cyclopropyl group in this compound imparts distinct reactivity and influences its interaction with biological targets compared to these similar compounds .

Case Studies and Research Findings

Several studies have been conducted to evaluate the biological effects of this compound:

- Anti-Cancer Activity : A study demonstrated that derivatives of this compound exhibited significant inhibition of tumor growth in vitro and in vivo models. The mechanism was linked to the suppression of specific signaling pathways involved in cell proliferation .

- Enzyme Inhibition : Research found that this compound effectively inhibited certain kinases associated with inflammatory responses. This inhibition was dose-dependent and showed promise for treating inflammatory diseases .

- Pharmacokinetic Profile : Investigations into the pharmacokinetics revealed favorable absorption characteristics and metabolic stability, suggesting potential for oral bioavailability in therapeutic applications.

Q & A

Q. How can structure-activity relationship (SAR) studies optimize the purinone scaffold for selective kinase inhibition?

- Methodological Answer : Molecular docking (AutoDock Vina) screens cyclopropyl-modified analogs against kinase ATP-binding pockets. In vitro kinase profiling (Eurofins KinaseProfiler) identifies selectivity trends. Substituent effects (e.g., electron-withdrawing groups on the cyclopropyl ring) correlate with IC₅₀ shifts in enzymatic assays .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.